![molecular formula C11H11FO3 B2414644 (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid CAS No. 210110-51-3](/img/structure/B2414644.png)
(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid
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Description
(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid, also known as FMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMMP is a derivative of the natural product curcumin, which is found in turmeric and has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis Methods
Research has focused on developing stereospecific routes to enamides and enamides themselves, highlighting the versatility of (Z)-3-arylprop-2-enoic acids in organic synthesis. For instance, (Z)-3-Arylprop-2-enoic acids can be converted into (Z)-enamides through a series of reactions, showcasing the compound's utility in the synthesis of complex organic molecules (Brettle & Mosedale, 1988).
Structural Investigation
Studies have also focused on the structural investigation of related compounds, demonstrating the importance of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid derivatives in understanding molecular configurations and interactions. For example, the structural investigation of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provided insights into intramolecular and intermolecular interactions, contributing to the field of crystallography and molecular structure analysis (Venkatesan et al., 2016).
Development of Fluorophores
Furthermore, the compound and its derivatives have been explored for the development of fluorophores, particularly for zinc(II) detection. Research into fluorogenic chemosensors, such as 3-(((2-hydroxy-4-methylphenyl)imino)methyl)-[1,1'-biphenyl]-4-ol (H2L), highlights the application of these compounds in detecting metal ions, leveraging mechanisms like excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF). These studies underscore the potential of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid derivatives in creating sensitive and selective probes for biochemical and environmental monitoring (Patra et al., 2018).
properties
IUPAC Name |
(Z)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJMDMWUVYMCY-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C=C1)OC)F)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid |
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